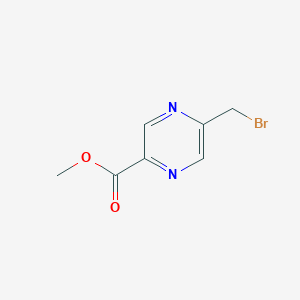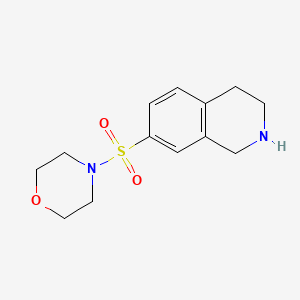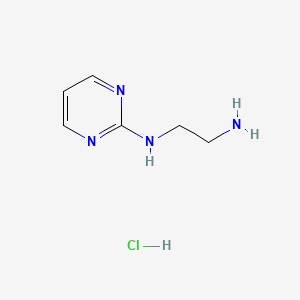
N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H11ClN4. It is a derivative of ethane-1,2-diamine where one of the nitrogen atoms is substituted with a pyrimidin-2-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that many pyrimidine derivatives interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
Pyrimidine derivatives often interact with their targets through hydrogen bonding and other non-covalent interactions
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride. For instance, the compound should be stored in a refrigerator and protected from light . These conditions may help maintain its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with ethane-1,2-diamine. One common method includes the following steps:
Starting Materials: Pyrimidine-2-carboxaldehyde and ethane-1,2-diamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Procedure: Pyrimidine-2-carboxaldehyde is added to a solution of ethane-1,2-diamine in the chosen solvent. The mixture is heated under reflux for several hours.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and washing with cold solvent. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the pyrimidin-2-yl group.
Scientific Research Applications
N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N1-(Pyridin-2-yl)ethane-1,2-diamine hydrochloride
- N1-(Pyrimidin-4-yl)ethane-1,2-diamine hydrochloride
- N1-(Pyrimidin-5-yl)ethane-1,2-diamine hydrochloride
Uniqueness
N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is unique due to the position of the pyrimidin-2-yl group, which can influence its reactivity and interaction with biological targets differently compared to other positional isomers. This positional specificity can lead to distinct biological activities and applications in research and industry.
Properties
IUPAC Name |
N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-2-5-10-6-8-3-1-4-9-6;/h1,3-4H,2,5,7H2,(H,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDZDNYQOUACSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38642-80-7 |
Source


|
| Record name | 1,2-Ethanediamine, N1-2-pyrimidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
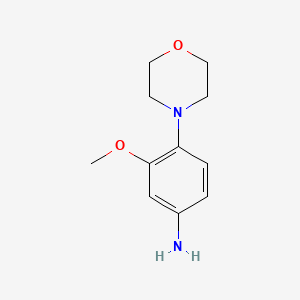
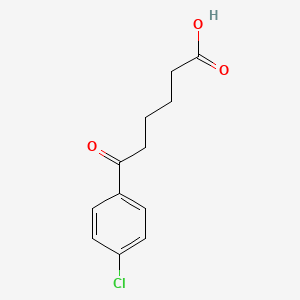
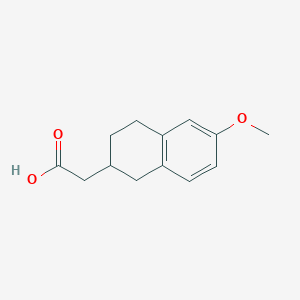
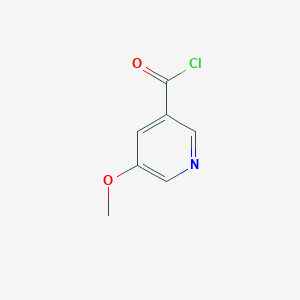


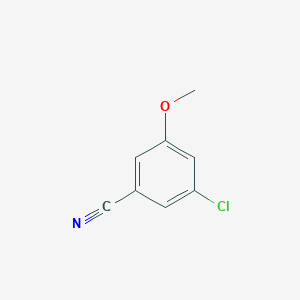
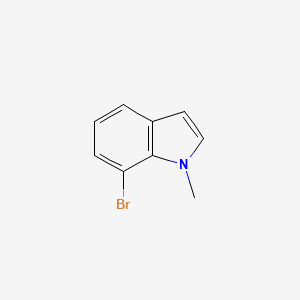
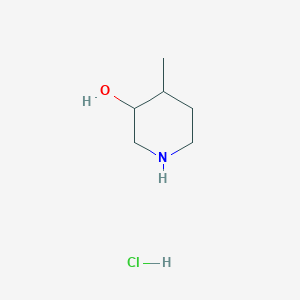
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

